molecular formula C19H23N3O B11570884 N-(2-ethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine

N-(2-ethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine

Cat. No.: B11570884
M. Wt: 309.4 g/mol
InChI Key: KDLRHHOKEKESOL-UHFFFAOYSA-N
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Description

N-[(2-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. For instance, the condensation of o-phenylenediamine with 2-ethoxybenzaldehyde in the presence of an acid catalyst can yield the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-[(2-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-[(2-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound can bind to DNA and interfere with its replication and transcription processes. Additionally, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with nucleic acids and proteins is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-Pyrrolidino Etonitazene: A novel opioid of the benzimidazole sub-class with psychoactive effects.

    5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone: Known for its antimicrobial and antifungal activities.

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-triazol-3-one: A triazole derivative with potential biological activities.

Uniqueness

N-[(2-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE stands out due to its unique structural features, which allow it to interact with a wide range of biological targets

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine

InChI

InChI=1S/C19H23N3O/c1-3-13-22-17-11-7-6-10-16(17)21-19(22)20-14-15-9-5-8-12-18(15)23-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,20,21)

InChI Key

KDLRHHOKEKESOL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3OCC

Origin of Product

United States

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